molecular formula C11H10F3NO B2883395 N-allyl-3-(trifluoromethyl)benzenecarboxamide CAS No. 303144-91-4

N-allyl-3-(trifluoromethyl)benzenecarboxamide

Cat. No.: B2883395
CAS No.: 303144-91-4
M. Wt: 229.202
InChI Key: JQRHUFZYXODFNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-3-(trifluoromethyl)benzenecarboxamide is an organic compound with the molecular formula C11H10F3NO. It is characterized by the presence of an allyl group, a trifluoromethyl group, and a benzenecarboxamide moiety.

Scientific Research Applications

Supramolecular Chemistry and Polymer Processing

N-allyl-3-(trifluoromethyl)benzenecarboxamide, as a structural analog to benzene-1,3,5-tricarboxamides (BTAs), plays a significant role in supramolecular chemistry. These compounds are renowned for their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. This property is exploited in various applications ranging from nanotechnology to polymer processing. The self-assembly and multivalent nature of these compounds have also found utility in biomedical applications, demonstrating the versatility and potential for innovation that BTAs and their analogs, like this compound, offer to the field of supramolecular chemistry and materials science (Cantekin, de Greef, & Palmans, 2012).

Catalysis and Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, the manipulation of 1,3-dicarbonyl compounds through metal triflate-catalyzed secondary benzylation and allylation represents a key area of application. Rare earth metal and hafnium triflate-catalyzed reactions, for instance, have been shown to facilitate the high-yield production of benzylated products from 1,3-diketones, ketoesters, and ketoamides. This process exemplifies the broad utility of catalysts in enhancing the efficiency and selectivity of synthetic pathways, enabling the production of complex organic molecules with precision. Such methodologies underscore the significance of this compound and related compounds in advancing synthetic organic chemistry through catalysis (Noji, Konno, & Ishii, 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied for potential pharmaceutical applications, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promising biological activity, future research could focus on optimizing its structure for better potency or selectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-3-(trifluoromethyl)benzenecarboxamide typically involves the reaction of 3-(trifluoromethyl)benzoic acid with allylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride. This intermediate is then reacted with allylamine to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and

Properties

IUPAC Name

N-prop-2-enyl-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c1-2-6-15-10(16)8-4-3-5-9(7-8)11(12,13)14/h2-5,7H,1,6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRHUFZYXODFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.